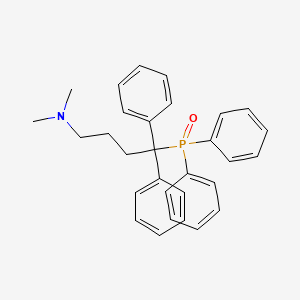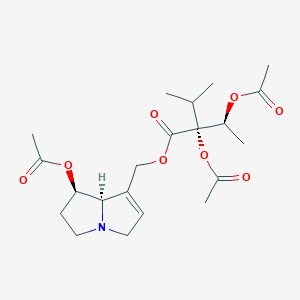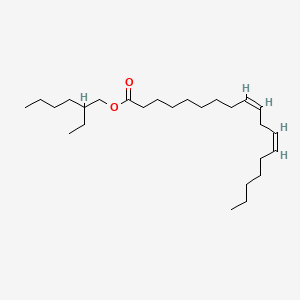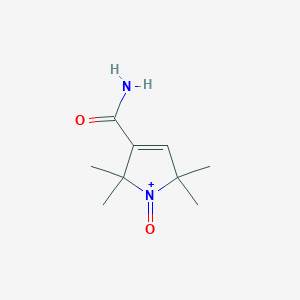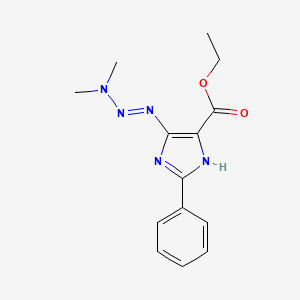phosphane CAS No. 37042-93-6](/img/structure/B14661839.png)
[(4-Methoxyphenyl)methyl](phenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxyphenyl)methylphosphane is an organophosphorus compound with the molecular formula C14H15OP. This compound is a type of tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three organic groups. It is commonly used as a ligand in organometallic chemistry and homogeneous catalysis .
Vorbereitungsmethoden
The synthesis of (4-Methoxyphenyl)methylphosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
(4-Methoxyphenyl)methylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions, where one of the organic groups attached to the phosphorus atom is replaced by another group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenyl)methylphosphane has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (4-Methoxyphenyl)methylphosphane involves its role as a ligand in catalytic processes. The phosphorus atom in the compound can coordinate with transition metals, forming stable complexes that facilitate various chemical reactions. These complexes can activate substrates, lower activation energies, and increase reaction rates. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the transition metal used .
Vergleich Mit ähnlichen Verbindungen
(4-Methoxyphenyl)methylphosphane can be compared with other similar tertiary phosphines, such as:
Triphenylphosphine: A widely used ligand in organometallic chemistry, known for its stability and versatility.
Tris(4-methoxyphenyl)phosphine: Similar to (4-Methoxyphenyl)methylphosphane but with three methoxyphenyl groups attached to the phosphorus atom.
The uniqueness of (4-Methoxyphenyl)methylphosphane lies in its specific structure, which provides distinct electronic and steric properties, making it suitable for particular catalytic applications.
Eigenschaften
CAS-Nummer |
37042-93-6 |
|---|---|
Molekularformel |
C14H15OP |
Molekulargewicht |
230.24 g/mol |
IUPAC-Name |
(4-methoxyphenyl)methyl-phenylphosphane |
InChI |
InChI=1S/C14H15OP/c1-15-13-9-7-12(8-10-13)11-16-14-5-3-2-4-6-14/h2-10,16H,11H2,1H3 |
InChI-Schlüssel |
LOZZYWMGJVHBAP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CPC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Diethylamino)methylidene]propanedinitrile](/img/structure/B14661757.png)
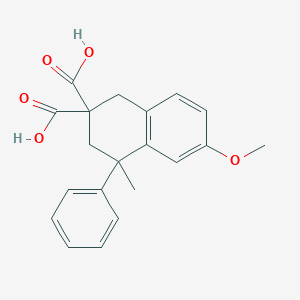
![2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14661765.png)
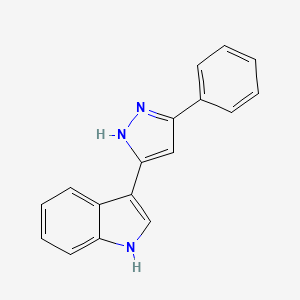
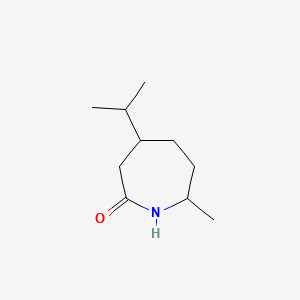
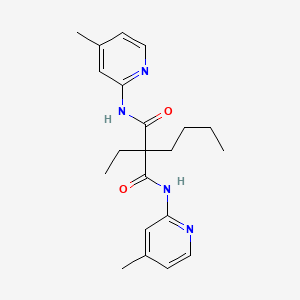
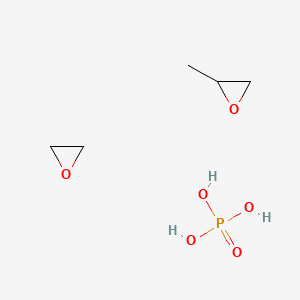

![1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene](/img/structure/B14661806.png)
